molecular formula C9H14Cl2N2 B1382777 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride CAS No. 1400999-64-5

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

Cat. No.: B1382777
CAS No.: 1400999-64-5
M. Wt: 221.12 g/mol
InChI Key: OOSVHHMQHBYZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is a chemical compound that features a cyclopropyl group attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride typically involves the use of [1-(4-nitro-phenyl) propyl] benzyl carbamate as a starting material . The synthetic route includes several steps, such as reduction and cyclization, to introduce the cyclopropyl group and amine functionality. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group attached to the phenylamine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1-aminocyclopropyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSVHHMQHBYZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.